![molecular formula C18H22N2O2S B270573 N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community. DMTP is a synthetic compound that has been developed for research purposes. It has been found to have potential therapeutic applications due to its unique properties.
Mécanisme D'action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity, making it safe for use in lab experiments. However, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
Orientations Futures
There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more water-soluble and bioavailable derivatives of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community. It has been found to have potential therapeutic applications due to its unique properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide research, including studying its potential therapeutic applications and developing more water-soluble and bioavailable derivatives.
Méthodes De Synthèse
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide involves the reaction of 4-[(2,6-dimethylmorpholin-4-yl)methyl]phenylamine with thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide, which is a white crystalline solid.
Applications De Recherche Scientifique
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to have potential therapeutic applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C18H22N2O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-20(11-14(2)22-13)12-15-5-7-16(8-6-15)19-18(21)17-4-3-9-23-17/h3-9,13-14H,10-12H2,1-2H3,(H,19,21) |
Clé InChI |
BEHQCNBACRPTSR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)
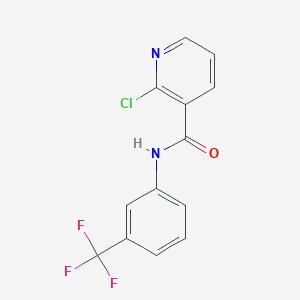
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)
![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)
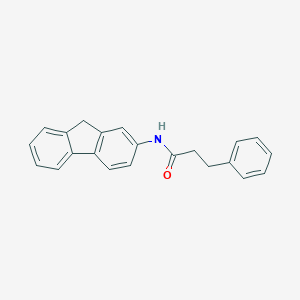
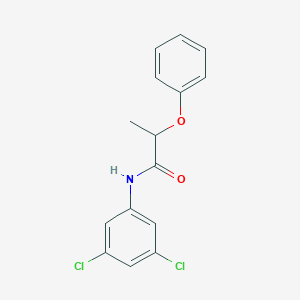
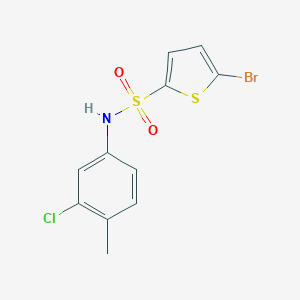
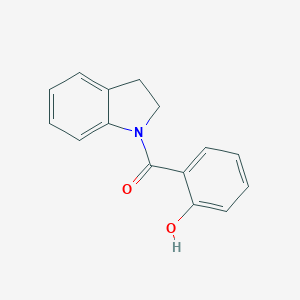
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)
![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)